5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one
Description
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one (CAS: MVP-IND-90057) is a heterocyclic compound featuring an imidazol-4-one core substituted with a 1H-indol-3-ylmethylene group at position 5 and a methylsulfanyl group at position 2 .
Properties
IUPAC Name |
5-(indol-3-ylidenemethyl)-2-methylsulfanyl-1H-imidazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-18-13-15-11(12(17)16-13)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,17H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFSQZFFXWWVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(N1)C=C2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one typically involves the condensation of indole-3-carboxaldehyde with a suitable thioamide under acidic or basic conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product in good yield . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from similar structures have shown activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antibacterial efficacy .
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| 5b | 0.56 | Bacillus cereus |
| 5g | 4.17 | Staphylococcus aureus |
| 4h | 1.99 | Listeria monocytogenes |
Anticancer Properties
Another significant application area is in cancer research. Compounds related to 5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cancer progression, thereby providing a therapeutic avenue for targeted cancer therapies .
Study 1: Antibacterial Activity
A study conducted on synthesized derivatives of the compound demonstrated promising antibacterial activity against several bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, revealing that specific modifications led to enhanced potency against resistant strains .
Study 2: Anticancer Effects
In vitro studies have shown that certain derivatives can effectively induce cell cycle arrest in cancer cell lines. The mechanism was linked to the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound belongs to a broader class of 3,5-dihydro-imidazol-4-one derivatives. Key structural variations among analogs include:
- Aromatic substituents : Modifications to the methylene-linked aromatic system (e.g., indole, benzothiophene, or benzodioxole).
- Functional groups: Substitutions at positions 2 and 3 (e.g., methylsulfanyl, thioxo, or morpholino groups).
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Aromatic Systems :
- Position 2 Substitutions :
- Halogenation :
Biological Activity
5-(1H-Indol-3-ylmethylene)-2-methylsulfanyl-3,5-dihydro-imidazol-4-one is an indole derivative with significant biological activity. This compound has garnered attention due to its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. Its unique structure combines the indole and imidazole rings, which contributes to its diverse biological properties.
Chemical Structure and Properties
The compound's IUPAC name is 5-(indol-3-ylidenemethyl)-2-methylsulfanyl-1H-imidazol-4-ol, and its chemical formula is . The presence of the methylsulfanyl group enhances its reactivity, making it a versatile candidate for further functionalization.
Synthesis
The synthesis typically involves the condensation of indole-3-carboxaldehyde with a thioamide under acidic or basic conditions, often using methanesulfonic acid as a catalyst. This method yields the compound in good yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses a minimal inhibitory concentration (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates .
Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.13 - 1.0 | Various Gram-positive and Gram-negative bacteria |
| Tris(1H-Indol-3-yl)methylium salts | 0.13 - 1.0 | Multidrug-resistant clinical isolates |
The mechanism of action is hypothesized to involve the formation of pores in the cytoplasmic membrane of microbial cells, facilitating the penetration of the compound into pathogens .
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties, particularly through its ability to inhibit enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that this compound may also exhibit anticancer properties. Its unique structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. For example, derivatives have shown efficacy against specific cancer cell lines with IC50 values indicating significant potency .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. Results indicated that this compound demonstrated superior activity against resistant strains compared to traditional antibiotics like ampicillin .
Toxicity Studies
Toxicity assessments revealed that while exhibiting high antimicrobial activity, the compound maintains relatively low cytotoxicity against human fibroblast cells (HPF-hTERT). LD50 and LD10 values were determined to assess acute toxicity levels in vivo .
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Method | Reactants | Catalyst/Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Benzil Cyclocondensation | Indole-3-carbaldehyde, thioamide | NH₄OAc, glacial acetic acid, reflux | 50–70 | Broad substrate scope |
| Base-Promoted Cyclization | Amidines, ketones | KOH/EtOH, 80°C | 70–80 | Transition-metal-free, high purity |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Single-Crystal X-Ray Diffraction : Resolves tautomeric forms and confirms stereochemistry (e.g., used for analogous imidazolones).
- NMR Spectroscopy : H/C NMR identifies substituent integration and electronic environments. For example, the methylsulfanyl group exhibits a singlet at δ 2.1–2.3 ppm ().
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks in ).
- Elemental Analysis : Confirms C, H, N, S composition (e.g., deviations >0.3% indicate impurities).
Advanced: How can reaction conditions be optimized to improve the yield of the target compound when using base-promoted cyclization?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol balances reactivity and cost ().
- Base Selection : Strong bases (e.g., NaOH) may cause side reactions; milder bases (K₂CO₃) improve selectivity ().
- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of thermally labile indole moieties .
- Catalyst Additives : Phase-transfer catalysts (e.g., TBAB) accelerate cyclization in biphasic systems .
Advanced: What computational methods are employed to predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the indole moiety’s electron-rich nature directs reactivity ().
- Molecular Dynamics (MD) Simulations : Models solvent effects on tautomeric equilibria (e.g., keto-enol shifts in DMSO vs. water) .
- Docking Studies : Screens potential biological targets by analyzing binding affinities with proteins (e.g., antioxidant enzymes in ).
Advanced: How do steric and electronic effects of substituents influence the tautomeric equilibria of the imidazol-4-one core in different solvents?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., 2-methylsulfanyl) stabilize the keto form by hindering enolization. X-ray data () show planar imidazolone rings in the keto tautomer.
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) shift equilibria toward the enol form in polar solvents (DMSO) due to resonance stabilization .
- Solvent Polarity : Protic solvents (MeOH) stabilize enolic forms via hydrogen bonding, while aprotic solvents (CHCl₃) favor keto tautomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
